molecular formula C19H20N2O4 B2855909 2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922886-72-4

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2855909
CAS No.: 922886-72-4
M. Wt: 340.379
InChI Key: RPNGSYUUIKYKPO-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a benzamide core with methoxy groups at the 2 and 6 positions and a pyrrolidinone moiety attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with an amine derivative. One common method includes dissolving benzoic acid in methanol with a catalytic amount of sulfuric acid and refluxing the mixture overnight. The reaction mixture is then concentrated, diluted with water, and extracted with chloroform .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: The compound’s properties make it suitable for use in materials science and the development of new materials.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxybenzamide: Lacks the pyrrolidinone moiety, making it less versatile in biological applications.

    N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure but without the methoxy groups, which can affect its reactivity and interactions.

Uniqueness

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide stands out due to its combination of methoxy groups and the pyrrolidinone moiety, providing unique chemical and biological properties that make it valuable in various research fields .

Properties

IUPAC Name

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-15-8-4-9-16(25-2)18(15)19(23)20-13-6-3-7-14(12-13)21-11-5-10-17(21)22/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNGSYUUIKYKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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